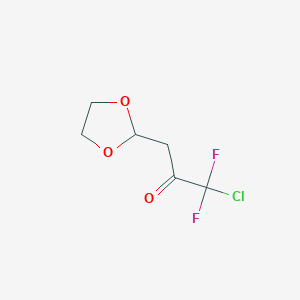![molecular formula C13H22N2O3S B2767072 3-Tert-butyl-1-[2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl]urea CAS No. 2097920-25-5](/img/structure/B2767072.png)
3-Tert-butyl-1-[2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Tert-butyl-1-[2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl]urea is a chemical compound that has been studied for its potential applications in scientific research. It is a urea derivative with a complex structure that has been synthesized through various methods.
科学的研究の応用
Synthesis and Chemical Properties
Directed Lithiation and Substitution Reactions : Compounds similar to "3-Tert-butyl-1-[2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl]urea" have been studied for their reactivity and functional group transformations. For instance, the directed lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea and tert-Butyl [2-(4-methoxyphenyl)ethyl]carbamate, which allows for functionalization at specific positions of the molecule, showcases the potential of these ureas in synthetic chemistry for producing a wide range of derivatives with varying properties (Smith, El‐Hiti, & Alshammari, 2013).
Biological Activity and Applications
Antimicrobial Activities : Some derivatives of urea and thiourea compounds have been synthesized and evaluated for their antimicrobial properties. This highlights the potential utility of such compounds in the development of new antimicrobial agents. The structural variation allows for the optimization of activity against a range of microbial pathogens (Sharma, Sharma, & Rane, 2004).
Anti-HIV Activity : Urea derivatives have also been investigated for their potential anti-HIV activity. The synthesis of novel analogues and evaluation of their effectiveness against HIV-1 demonstrate the applicability of these compounds in medicinal chemistry and antiviral drug development (Danel, Larsen, Pedersen, Vestergaard, & Nielsen, 1996).
Antioxidant and Free Radical Scavenging : The role of certain urea derivatives as free radical scavengers has been explored in the context of reducing myocardial infarct size, suggesting potential applications in the treatment of cardiovascular diseases. These studies highlight the importance of such compounds in exploring therapeutic strategies against oxidative stress-related pathologies (Hashimoto et al., 2001).
特性
IUPAC Name |
1-tert-butyl-3-[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O3S/c1-13(2,3)15-12(17)14-9-10(18-7-6-16)11-5-4-8-19-11/h4-5,8,10,16H,6-7,9H2,1-3H3,(H2,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZPHMSGJMNXHAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NCC(C1=CC=CS1)OCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
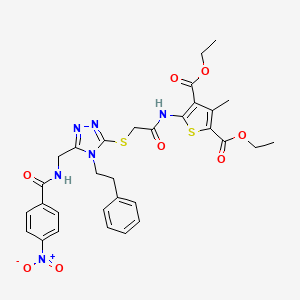


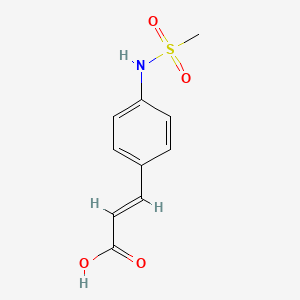
![2-Chloro-N-[2-(3-fluoro-4-morpholin-4-ylphenyl)ethyl]acetamide](/img/structure/B2766994.png)
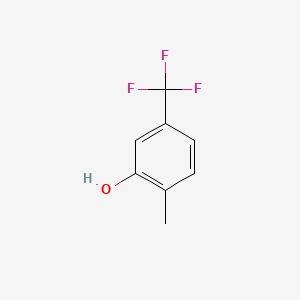
![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-nitrobenzamide](/img/structure/B2766998.png)

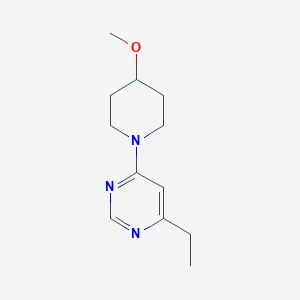
![N-(2-methylphenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B2767006.png)
![N-(2,4-dimethoxyphenyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2767007.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2767009.png)
